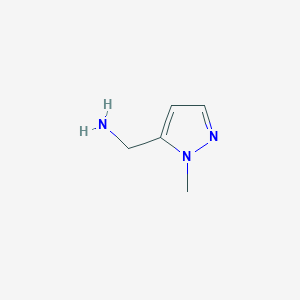

N(epsilon)-(Carboxymethyl)hydroxylysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

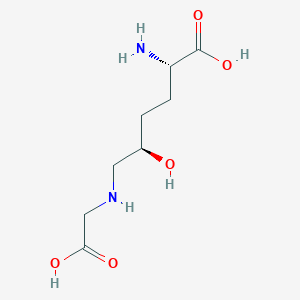

N(epsilon)-(Carboxymethyl)hydroxylysine (CML) is a post-translational modification of proteins that occurs due to the reaction of lysine residues with reducing sugars. CML is a biomarker for oxidative stress, and its levels are increased in various diseases, including diabetes, cancer, and cardiovascular diseases. In recent years, CML has gained significant attention due to its potential role in the pathogenesis of these diseases.

Mécanisme D'action

N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress by generating reactive oxygen species (ROS) and inhibiting antioxidant enzymes. This compound also activates various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis. This compound modulates gene expression by binding to specific receptors, such as RAGE (receptor for advanced glycation end-products) and CD36, which activate downstream signaling pathways.

Biochemical and physiological effects:

This compound has been shown to have various biochemical and physiological effects. This compound induces oxidative stress, inflammation, and apoptosis in various cell types. This compound also modulates gene expression, cell proliferation, differentiation, and survival. This compound has been shown to impair insulin signaling and glucose uptake in adipocytes and skeletal muscle cells. This compound also promotes endothelial dysfunction and atherosclerosis by inducing oxidative stress and inflammation in endothelial cells.

Avantages Et Limitations Des Expériences En Laboratoire

N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins are used in laboratory experiments to study the effects of this compound on various cell types and signaling pathways. The advantages of using this compound-modified proteins include the ability to mimic the effects of this compound in vivo, and the ability to study the effects of this compound on specific proteins and signaling pathways. The limitations of using this compound-modified proteins include the potential for non-specific modifications and the difficulty in producing large quantities of this compound-modified proteins.

Orientations Futures

Future research on N(epsilon)-(Carboxymethyl)hydroxylysine should focus on the development of this compound-targeted therapies for the treatment of various diseases, including diabetes, cancer, and cardiovascular diseases. The development of specific inhibitors of this compound-modified proteins and receptors, such as RAGE and CD36, could provide new therapeutic options for these diseases. Future research should also focus on the identification of new biomarkers for oxidative stress and the development of new methods for the detection of this compound in biological samples. Finally, future research should focus on the role of this compound in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.

Conclusion:

In conclusion, this compound is a post-translational modification of proteins that is formed due to the reaction of lysine residues with reducing sugars. This compound has gained significant attention due to its potential role in the pathogenesis of various diseases, including diabetes, cancer, and cardiovascular diseases. This compound induces oxidative stress, inflammation, and apoptosis in various cell types, and it modulates gene expression, cell proliferation, differentiation, and survival. This compound-modified proteins are used in laboratory experiments to study the effects of this compound on various cell types and signaling pathways. Future research on this compound should focus on the development of this compound-targeted therapies for the treatment of various diseases and the identification of new biomarkers for oxidative stress.

Méthodes De Synthèse

N(epsilon)-(Carboxymethyl)hydroxylysine is synthesized by the reaction of lysine residues with reducing sugars, such as glucose and fructose. This reaction is known as the Maillard reaction, and it results in the formation of advanced glycation end-products (AGEs), including this compound. This compound can also be synthesized chemically by reacting lysine with glyoxal or methylglyoxal. The chemical synthesis of this compound is used in laboratory experiments to produce this compound-modified proteins for research purposes.

Applications De Recherche Scientifique

N(epsilon)-(Carboxymethyl)hydroxylysine has been extensively studied in various diseases, including diabetes, cancer, and cardiovascular diseases. This compound levels are increased in these diseases, and it is believed that this compound plays a role in the pathogenesis of these diseases. This compound has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. This compound has also been shown to modulate the expression of genes involved in cell proliferation, differentiation, and survival. This compound-modified proteins have been used as biomarkers for oxidative stress in various diseases, and this compound-targeted therapies are being developed for the treatment of these diseases.

Propriétés

| 130985-18-1 | |

Formule moléculaire |

C8H16N2O5 |

Poids moléculaire |

220.22 g/mol |

Nom IUPAC |

(2S,5R)-2-amino-6-(carboxymethylamino)-5-hydroxyhexanoic acid |

InChI |

InChI=1S/C8H16N2O5/c9-6(8(14)15)2-1-5(11)3-10-4-7(12)13/h5-6,10-11H,1-4,9H2,(H,12,13)(H,14,15)/t5-,6+/m1/s1 |

Clé InChI |

YKQYHBPXDAVALT-RITPCOANSA-N |

SMILES isomérique |

C(C[C@@H](C(=O)O)N)[C@H](CNCC(=O)O)O |

SMILES |

C(CC(C(=O)O)N)C(CNCC(=O)O)O |

SMILES canonique |

C(CC(C(=O)O)N)C(CNCC(=O)O)O |

Synonymes |

CMhL N(epsilon)-(carboxymethyl)hydroxylysine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)

![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)